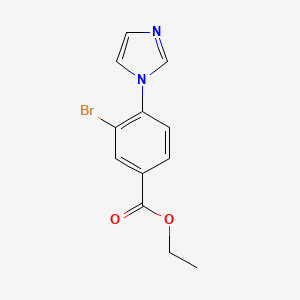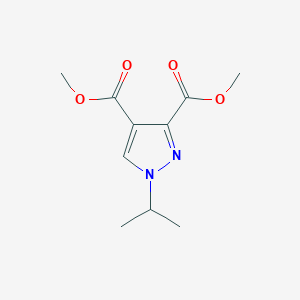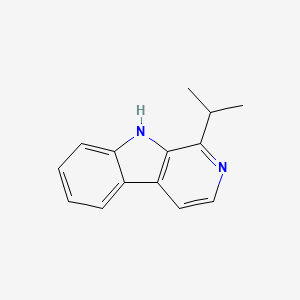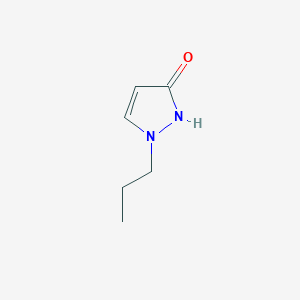![molecular formula C15H30N2Si B11714721 1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine](/img/structure/B11714721.png)
1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine is a chemical compound that features a piperazine ring substituted with a pentynyl chain bearing a triethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(Triethylsilyl)pent-4-yn-1-ol, which is then converted to 5-(Triethylsilyl)pent-4-yn-1-amine.
Formation of the Piperazine Ring: The 5-(Triethylsilyl)pent-4-yn-1-amine is then reacted with piperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring or the pentynyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine involves its interaction with specific molecular targets. The triethylsilyl group can influence the compound’s reactivity and binding properties, while the piperazine ring can interact with various biological receptors and enzymes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Trimethylsilyl)-4-pentyn-1-ol: Similar structure but with a hydroxyl group instead of a piperazine ring.
5-(Triethylsilyl)pent-4-yn-1-amine: Precursor in the synthesis of the target compound.
1-(5-(Trimethylsilyl)pent-4-yn-1-yl)piperazine: Similar compound with a trimethylsilyl group instead of a triethylsilyl group.
Uniqueness
1-[5-(Triethylsilyl)pent-4-yn-1-yl]piperazine is unique due to the presence of both the triethylsilyl group and the piperazine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.
Propriétés
Formule moléculaire |
C15H30N2Si |
|---|---|
Poids moléculaire |
266.50 g/mol |
Nom IUPAC |
triethyl(5-piperazin-1-ylpent-1-ynyl)silane |
InChI |
InChI=1S/C15H30N2Si/c1-4-18(5-2,6-3)15-9-7-8-12-17-13-10-16-11-14-17/h16H,4-8,10-14H2,1-3H3 |
Clé InChI |
SILIKGDFKRATAG-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C#CCCCN1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)
![2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide](/img/structure/B11714651.png)
![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)








![(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl acetate](/img/structure/B11714718.png)

